molecular formula C23H17ClN2O2 B2745300 (2Z)-2-[(4-chlorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide CAS No. 1327178-54-0

(2Z)-2-[(4-chlorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2745300
CAS No.: 1327178-54-0
M. Wt: 388.85
InChI Key: PAHPZVNIPMAENQ-BZZOAKBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2Z)-2-[(4-chlorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide is a synthetic chromene derivative characterized by a 2H-chromene backbone substituted with an imino group at position 2 (linked to a 4-chlorophenyl ring) and a carboxamide group at position 3 (attached to a 2-methylphenyl ring). The Z-configuration of the imino group and the substitution patterns on the phenyl rings influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

2-(4-chlorophenyl)imino-N-(2-methylphenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O2/c1-15-6-2-4-8-20(15)26-22(27)19-14-16-7-3-5-9-21(16)28-23(19)25-18-12-10-17(24)11-13-18/h2-14H,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHPZVNIPMAENQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2Z)-2-[(4-chlorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, which is recognized for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a chromene core, characterized by a fused benzopyran structure, with substituents that enhance its biological activity. The presence of the chlorophenyl and methylphenyl groups contributes to its lipophilicity and potential interactions with various biological targets.

Anticancer Activity

Numerous studies have investigated the anticancer properties of chromene derivatives. For instance, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines. Research indicates that this compound may exhibit similar properties due to structural analogies.

  • Case Study : A study on N-phenyl coumarin-3-carboxamides revealed that derivatives showed IC50 values ranging from 0.39 to 4.85 μM against HeLa and HepG2 cell lines, respectively . While specific data for the chlorophenyl derivative is limited, the structural similarities suggest potential efficacy.

Antimicrobial Activity

Chromene derivatives have also been explored for their antimicrobial properties. The compound's ability to inhibit bacterial growth could be attributed to its interaction with bacterial enzymes or cell membranes.

  • Research Findings : A related study highlighted that certain chromene derivatives exhibited MIC values as low as 1 µg/mL against Helicobacter pylori, indicating strong antibacterial activity . The potential for this compound to act similarly warrants further investigation.

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation : Interaction with cell surface receptors could alter signaling pathways, leading to various biological effects.
  • Gene Expression Regulation : The compound might influence gene expression related to cell proliferation and apoptosis.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameAnticancer Activity (IC50 μM)Antimicrobial Activity (MIC µg/mL)
(2Z)-2-[(4-bromophenyl)imino]-N-(methylphenyl)-2H-chromene-3-carboxamide0.75Not reported
(2Z)-2-[(4-fluorophenyl)imino]-N-(methylphenyl)-2H-chromene-3-carboxamide0.391
(2Z)-2-[(4-chlorophenyl)imino]-N-(methylphenyl)-2H-chromene-3-carboxamideTBDTBD

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Structural Differences Evidence Source
(2Z)-2-[(4-Chlorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide C₂₃H₁₈ClN₂O₂ 4-Cl (phenylimino), 2-Me (carboxamide) 405.86 Reference compound N/A
(2Z)-2-[(5-Chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide C₂₂H₁₃Cl₂FN₂O₂ 5-Cl, 2-F (phenylimino), 4-Cl (carboxamide) 427.26 Additional fluorine and Cl positional isomer
K218-1383: (2Z)-6-bromo-2-[(4-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide C₂₀H₁₂BrClN₃O₂S 6-Br (chromene), 4-Cl (phenylimino), thiazolyl (carboxamide) 481.75 Bromine on chromene; heterocyclic thiazole
(2Z)-N-(2-Methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide C₂₄H₂₁N₂O₄ 3-OMe (phenylimino), 2-OMe (carboxamide) 409.44 Methoxy substituents (electron-donating)
Ethyl 4-((ethoxycarbonyl)(cyano)methyl)-2-amino-6-bromo-4H-chromene-3-carboxylate (HA 14-1) C₁₇H₁₇BrN₂O₅ Bromine, ethoxycarbonyl, cyano groups 425.24 Functionalized chromene with ester/cyano groups
Crystallographic and Spectral Data
  • Spectroscopic Trends: IR and NMR data from and suggest that imino (C=N) and carboxamide (C=O) groups produce characteristic peaks at ~1660 cm⁻¹ and ~160–170 ppm (¹³C NMR), respectively. Substituents like bromine or methoxy alter these signals marginally .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.